3,5-Dimethyl-4-ethoxyphenylhydrazine
Description
3,5-Dimethyl-4-ethoxyphenylhydrazine is a substituted phenylhydrazine derivative characterized by a benzene ring with methyl groups at positions 3 and 5, an ethoxy group at position 4, and a hydrazine (-NH-NH2) moiety. This compound is primarily used as a synthetic intermediate in the preparation of heterocyclic compounds, such as pyrazolines and hydrazones, which have applications in pharmaceuticals, agrochemicals, and materials science . Its structural features—specifically the electron-donating methyl and ethoxy groups—modulate reactivity, solubility, and intermolecular interactions, making it distinct from simpler phenylhydrazines.
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
(4-ethoxy-3,5-dimethylphenyl)hydrazine |
InChI |
InChI=1S/C10H16N2O/c1-4-13-10-7(2)5-9(12-11)6-8(10)3/h5-6,12H,4,11H2,1-3H3 |
InChI Key |
STCXPJKFVIOEJV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)NN)C |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
Antioxidant Properties
One of the primary applications of 3,5-Dimethyl-4-ethoxyphenylhydrazine is its role as an antioxidant. Research indicates that compounds with hydrazine moieties can effectively scavenge free radicals, thereby preventing oxidative stress-related conditions such as ischemia and neurodegenerative diseases . The ability of this compound to inhibit lipid peroxidation positions it as a candidate for therapeutic interventions in diseases like Alzheimer's and Parkinson's .
Anti-inflammatory Activity
Studies have shown that derivatives of hydrazine can exhibit anti-inflammatory properties. The compound may inhibit pathways associated with inflammation and could potentially be developed into treatments for conditions such as rheumatoid arthritis and asthma .
Antimicrobial Effects
The biological activity of this compound extends to antimicrobial effects against various pathogens. For example, certain hydrazine derivatives have demonstrated efficacy against bacteria such as Escherichia coli and Pseudomonas aeruginosa, suggesting potential applications in developing new antibacterial agents .
Synthesis and Chemical Applications
Synthetic Routes
The synthesis of this compound can be achieved through various methods, including the reaction of substituted acetophenones with hydrazones or other aryl aldehydes under acidic conditions. This modular approach allows for the generation of diverse derivatives with tailored properties for specific applications .
Precursor in Organic Synthesis
This compound serves as an important precursor in the synthesis of more complex organic molecules. Its ability to undergo further reactions makes it a valuable building block in creating pharmaceuticals and agrochemicals .
Material Science Applications
Fluorescent Materials
Recent studies have explored the incorporation of this compound into functional materials that exhibit fluorescence. This property is particularly useful in developing sensors and imaging agents due to their ability to maintain luminescence under varying conditions .
Liquid Crystals and Responsive Materials
The compound's structural characteristics allow it to participate in the formation of liquid crystals and responsive supergels. These materials are significant for applications in display technologies and smart materials that respond to environmental stimuli .
Case Studies
| Study Title | Findings | Applications |
|---|---|---|
| Antioxidant Activity of Hydrazine Derivatives | Demonstrated significant free radical scavenging ability | Potential treatments for oxidative stress-related diseases |
| Synthesis and Biological Evaluation | Showed antimicrobial activity against E. coli | Development of new antibacterial agents |
| Fluorescent Properties of Hydrazines | Exhibited enhanced luminescence at high concentrations | Applications in sensors and imaging technologies |
Chemical Reactions Analysis
Oxidation Reactions
3,5-Dimethyl-4-ethoxyphenylhydrazine undergoes oxidation to form azo compounds or diazonium intermediates. For example:
-
Reagents : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
-
Products : Azo derivatives (e.g., bis(3,5-dimethyl-4-ethoxyphenyl)diazene) or reactive diazonium salts.
Key Data :
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ | H₂SO₄, 0–5°C | Diazonium salt | ~60% |
| H₂O₂ | Acetic acid, RT | Azo compound | ~45% |
Cyclocondensation Reactions
This compound reacts with 1,3-diketones or β-ketoesters to form pyrazole derivatives, a reaction facilitated by its hydrazine moiety.
Example :
-
Reactants : 2,4-pentanedione or α-phenylselanylacetylacetone.
-
Products : 3,5-dimethyl-4-(substituted)-1 H-pyrazoles.
Experimental Results :
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| α-Phenylselanylacetylacetone | Glycerol, 60°C, 3h | 3,5-Dimethyl-4-(phenylselanyl)pyrazole | 82% | |
| 2,4-Pentanedione | Ethanol, reflux | 3,5-Dimethyl-1-phenylpyrazole | 45% |
Mechanism :
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling with aryl halides enables C–N bond formation:
-
Catalysts : Pd₂(dba)₃ or Cu(acac)₂.
-
Conditions : Microwave irradiation (100°C, 5 min) in aqueous media .
-
Products : Substituted pyrazoles or dihydropyrazoles.
Case Study :
-
Reactant : 4-Bromotoluene.
-
Conditions : Pd₂(dba)₃ (0.5 equiv.), H₂O, 100°C, microwave.
Kinetic Insights :
-
Reaction progress monitored via ³¹P NMR showed rapid conversion of Pd intermediates .
-
Base (KOH) accelerates aryl hydroxide formation, enhancing coupling efficiency .
Functionalization via Substitution
The ethoxy and methyl groups enable regioselective electrophilic substitution:
-
Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position.
-
Sulfonation : SO₃ in H₂SO₄ yields sulfonic acid derivatives.
Regioselectivity :
Steric effects from 3,5-dimethyl groups direct substitution to the 4-ethoxy-phenyl ring’s para position .
Thermal and Photochemical Stability
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Structural Analogues and Substituent Effects
The compound is compared below with key analogues:
Key Observations:
- Ethoxy vs. Methoxy Groups: The ethoxy group (-OCH2CH3) enhances lipophilicity compared to methoxy (-OCH3), improving solubility in organic solvents and reaction yields in pyrazoline synthesis (e.g., 85% for 4-ethoxy vs. 80% for 4-methoxy) .
- Hydrazine Derivatives: Conversion to hydrazides (e.g., benzohydrazides) introduces additional hydrogen-bonding sites, influencing crystallinity and melting points .
2.3. Physicochemical Properties
- Melting Points: Ethoxy derivatives generally exhibit lower melting points than methoxy analogues (e.g., 102–106°C vs. 120–124°C for pyrazolines) due to disrupted molecular packing .
- Solubility: The ethoxy group enhances solubility in non-polar solvents (e.g., ethyl acetate, petroleum ether) compared to polar methoxy groups.
- Spectral Data:
Q & A
Q. What are the standard synthetic routes for 3,5-Dimethyl-4-ethoxyphenylhydrazine, and how can reaction conditions be optimized?
Answer: The synthesis typically involves condensation of substituted benzaldehydes with hydrazine derivatives. For example, analogous compounds like 4-methoxyphenylhydrazine hydrochloride react with acetylated thiadiazoles under reflux in ethanol with glacial acetic acid as a catalyst . Key optimization parameters include:
- Reaction time: Extended reflux periods (4–6 hours) improve yield.
- Solvent choice: Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.
- Catalytic acid: Glacial acetic acid facilitates imine bond formation.
Crystallization from ethanol/water mixtures is often used for purification .
Q. How is structural characterization of this compound and its derivatives performed?
Answer:
- X-ray crystallography: Resolves molecular geometry and hydrogen-bonding networks (e.g., bond angles, dihedral angles) .
- Spectroscopy:
- NMR: Distinguishes substituent effects (e.g., methoxy vs. ethoxy groups via H and C shifts).
- IR: Confirms hydrazine N–H stretches (~3300 cm) and C=N bonds (~1600 cm).
- Elemental analysis: Validates purity (>97% for research-grade compounds) .
Advanced Research Questions
Q. What mechanistic insights explain substituent-dependent reactivity in phenylhydrazine derivatives?
Answer: Substituents on the phenyl ring (e.g., methoxy, ethoxy, methyl groups) influence reactivity via:
- Steric effects: Bulky groups (e.g., 3,5-dimethyl) hinder nucleophilic attack at the hydrazine NH group, slowing condensation kinetics .
- Electronic effects: Electron-donating groups (e.g., ethoxy) activate the phenyl ring for electrophilic substitution, favoring cyclization to indoles or pyrazoles .
Unexpected products, such as pyrazole derivatives, arise from competing pathways under acidic conditions .
Q. How can this compound be applied in synthesizing bioactive heterocycles?
Answer:
- Indole synthesis: The compound participates in Fischer indole synthesis, forming 2,5-dimethylindole derivatives when reacted with ketones (e.g., acetophenone) under acidic conditions .
- Oxadiazole formation: Condensation with carboxylic acid derivatives yields 1,3,4-oxadiazoles, which exhibit antimicrobial and antitumor activity .
- Coordination chemistry: Hydrazine NH groups act as ligands for transition metals (e.g., Cu), enabling studies on DNA-binding metallocomplexes .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in product selectivity between phenylhydrazine derivatives?
Answer: Contradictions arise from competing reaction pathways. For example:
- Case study: 4-Methoxyphenylhydrazine yields a single indole product, while unsubstituted phenylhydrazine produces a mixture of indoles and pyrazoles .
Resolution strategies: - Kinetic control: Short reaction times favor indole formation; prolonged heating promotes pyrazole cyclization.
- pH modulation: Neutral or weakly acidic conditions favor hydrazone intermediates, while strong acids drive pyrazole formation .
- Computational modeling: DFT calculations predict thermodynamic stability of products, guiding pathway selection .
Methodological Recommendations
Q. What purification techniques are critical for isolating this compound derivatives?
Answer:
- Column chromatography: Separate regioisomers using silica gel and ethyl acetate/hexane gradients.
- Recrystallization: Ethanol/water (7:3 v/v) achieves >95% purity for crystallizable derivatives .
- HPLC: For non-crystalline compounds, reverse-phase C18 columns with acetonitrile/water eluents resolve closely related analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
